2,2'-BIS(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Description
2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of heterocyclic compounds It features a bipyrimidine core with ethylpiperazine and methyl substituents
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N8O/c1-4-26-6-10-28(11-7-26)20-22-15-17(16(3)23-20)18-14-19(30)25-21(24-18)29-12-8-27(5-2)9-13-29/h14-15H,4-13H2,1-3H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKUZMUEGNPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylpiperazine with a suitable bipyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ETHYLPIPERAZIN-1-YL)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE
- 4-(4-ETHYLPIPERAZIN-1-YL)BUTAN-1-AMINE
Uniqueness
Compared to similar compounds, 2,2’-BIS(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE stands out due to its unique bipyrimidine core and the specific arrangement of ethylpiperazine and methyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
